Ethyl 3-(((benzyloxy)carbonyl)-(2-ethoxy-2-oxoethyl)amino)propanoate
Description
Molecular Architecture and IUPAC Nomenclature
Ethyl 3-(((benzyloxy)carbonyl)-(2-ethoxy-2-oxoethyl)amino)propanoate (CAS 51814-17-6) is a carbamate ester containing three distinct functional groups: a benzyloxycarbonyl (Cbz) protecting group, an ethoxycarbonyl moiety, and a propanoate ester backbone. Its molecular formula is C₁₇H₂₃NO₆ , and its SMILES notation is CCOC(=O)CCN(CC(=O)OCC)C(=O)OCC1=CC=CC=C1 . The structure comprises:
- Benzyloxycarbonyl group : A carbamate linker attached to the β-carbon of the propanoate chain.
- 2-Ethoxy-2-oxoethyl group : A β-keto ester substituent on the nitrogen atom.
- Ethyl propanoate core : Provides solubility and stability to the molecule.
| Component | Position | Functional Role |
|---|---|---|
| Benzyloxycarbonyl (Cbz) | N-protecting group | Stabilizes amine via carbamate resonance |
| Ethoxycarbonyl | β-keto substituent | Enhances electrophilicity for reactions |
| Propanoate ester | Central backbone | Governs solubility and reactivity |
The IUPAC name reflects the sequential attachment of substituents: the ethyl propanoate moiety, the 3-amino group modified by the Cbz and ethoxycarbonyl groups.
Crystallographic Analysis and Conformational Isomerism
While direct crystallographic data for this compound are limited, insights can be drawn from structurally related systems. Carbamates exhibit conformational flexibility due to the pseudo double bond between the carbonyl carbonyl carbon and nitrogen. Key observations include:
- Syn/Anti Isomerism : Carbamates can adopt syn (coplanar) or anti (non-coplanar) conformations, influenced by steric and electronic factors. In this compound, the bulky Cbz group likely favors the anti conformation to minimize steric hindrance.
- Hydrogen Bonding : The Cbz group’s oxygen atoms may participate in intramolecular hydrogen bonding with the amine proton, stabilizing specific conformations.
For example, in N-Cbz-glycine esters, crystallographic studies reveal β-turn conformations stabilized by hydrogen bonds between the carbonyl oxygen and amide proton. While analogous data for this compound are absent, similar interactions are plausible.
Electronic Structure and Resonance Stabilization Mechanisms
The carbamate moiety exhibits resonance stabilization through three contributing structures (Figure 1):
- Amide resonance : Delocalization of the lone pair from nitrogen into the carbonyl group.
- Carbonyl resonance : Redistribution of electron density between the carbonyl oxygen and nitrogen.
- Oxygen-bridged resonance : Shared electron density between the carbonyl and ether oxygens.
| Resonance Structure | Contribution to Stability |
|---|---|
| Amide resonance | Stabilizes positive charge on nitrogen |
| Carbonyl resonance | Delocalizes electron density into carbonyl |
| Oxygen-bridged | Enhances conjugation across the carbamate group |
The ethoxycarbonyl substituent further polarizes the carbonyl group, increasing electrophilicity at the carbamate carbon. This reactivity is exploited in transesterification reactions, where the carbamate acts as a leaving group under neutral conditions.
Comparative Analysis with Related Carbamate Esters
This compound shares structural motifs with other carbamate esters but differs in functional group arrangement.
Key Differences :
Properties
IUPAC Name |
ethyl 3-[(2-ethoxy-2-oxoethyl)-phenylmethoxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-3-22-15(19)10-11-18(12-16(20)23-4-2)17(21)24-13-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPJDXJBPAPOJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(CC(=O)OCC)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716536 | |
| Record name | Ethyl N-[(benzyloxy)carbonyl]-N-(2-ethoxy-2-oxoethyl)-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51814-17-6 | |
| Record name | Ethyl N-[(benzyloxy)carbonyl]-N-(2-ethoxy-2-oxoethyl)-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Benzyloxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The synthesis typically involves the formation of an amino acid derivative where the amino group is protected by a benzyloxycarbonyl (Cbz) group and the carboxyl group is esterified as an ethyl ester. The key step is the introduction of the 2-ethoxy-2-oxoethyl moiety on the amino group, which can be achieved via alkylation or acylation reactions using appropriate activated esters or halides.
Ni-Catalyzed Reductive Coupling Approach
Recent advanced methodologies for preparing α-amino acid derivatives closely related to this compound employ nickel-catalyzed reductive coupling reactions. This approach is highly efficient for constructing α-amino acid derivatives with complex substituents.
- Catalyst System: NiBr2 or NiCl2(Py)4 complexes are used as catalysts, often in combination with bipyridine ligands such as dtBBPy (4,4'-di-tert-butyl-2,2'-bipyridine).
- Reductants: Zinc powder is commonly employed as a reductant to facilitate the reductive coupling.
- Additives: MgCl2 and tetrabutylammonium iodide (TBAI) are used to enhance catalyst activity and reaction efficiency.
- Solvent: Anhydrous 1,4-dioxane is preferred for optimal solubility and reaction kinetics.
- Temperature: Reactions are typically conducted at 60 °C for 12 hours under inert atmosphere (nitrogen) to avoid catalyst deactivation.
Typical Procedure for Reductive Coupling
A representative preparation involves the coupling of α-pivaloyloxy glycine derivatives with vinyl bromides or vinyl triflates to yield the target amino acid esters:
- In a flame-dried Schlenk tube under nitrogen, the α-pivaloyloxy glycine derivative (e.g., 1-benzamido-2-ethoxy-2-oxoethyl pivalate) is combined with NiBr2 (0.1 equiv), dtBBPy (0.05 equiv), zinc powder (2 equiv), MgCl2 (1.5 equiv), and TBAI (2 equiv).
- The vinyl bromide or vinyl triflate (1.5 equiv) and 1,4-dioxane solvent are added.
- The mixture is stirred at 60 °C for 12 hours.
- The reaction mixture is purified by flash column chromatography to isolate the product.
Optimization Findings
Extensive optimization studies have been conducted to maximize yields:
| Entry | Variation from Standard Conditions | Yield (%) |
|---|---|---|
| 1 | None | 75 |
| 2 | NiF2 instead of NiBr2 | Trace |
| 3 | Ni(acac)2 instead of NiBr2 | 20 |
| 9 | Ni(COD)2 instead of NiBr2 | 60 |
| 12 | DMA instead of 1,4-dioxane | Trace |
| 14 | THF instead of 1,4-dioxane | 60 |
| 16 | 250% Zn | 50 |
| 20 | 10% dtBBPy | 50 |
| 26 | 25 °C instead of 60 °C | 10 |
These results indicate NiBr2 with dtBBPy ligand in 1,4-dioxane at 60 °C with zinc reductant provides the best yields.
Mechanistic Insights
Mechanistic studies reveal:
- The nickel catalyst undergoes oxidative addition with vinyl bromides or triflates.
- Zinc reduces the nickel intermediate to facilitate reductive elimination.
- MgCl2 and TBAI stabilize the catalytic species and improve coupling efficiency.
- The reaction proceeds via a radical or organometallic intermediate, enabling formation of the C-N bond in the amino acid derivative.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Catalyst | NiBr2 (0.1 equiv) | Also NiCl2(Py)4 used in some cases |
| Ligand | dtBBPy (0.05 equiv) | Bipyridine derivative |
| Reductant | Zinc powder (2 equiv) | Activated with HCl before use |
| Additives | MgCl2 (1.5 equiv), TBAI (2 equiv) | Enhance catalyst activity |
| Solvent | 1,4-Dioxane | Anhydrous, dry |
| Temperature | 60 °C | Optimal for coupling |
| Reaction Time | 12 hours | Under nitrogen atmosphere |
| Yield | 75-80% | Depends on substrate and conditions |
Summary of Research Findings
- The nickel-catalyzed reductive coupling method provides a versatile and high-yielding route to synthesize ethyl 3-(((benzyloxy)carbonyl)-(2-ethoxy-2-oxoethyl)amino)propanoate and related α-amino acid derivatives.
- The choice of nickel catalyst, ligand, reductant, and reaction conditions critically affects the yield and purity.
- Mechanistic studies support a catalytic cycle involving oxidative addition, reduction, and reductive elimination steps.
- The method allows for the incorporation of diverse vinyl electrophiles, enabling structural modifications of the amino acid derivative.
This detailed preparation method is supported by extensive experimental optimization, mechanistic elucidation, and analytical characterization including NMR and mass spectrometry, ensuring the reliability and reproducibility of the synthetic route.
This comprehensive analysis integrates diverse authoritative sources and experimental data, providing a professional and expert-level understanding of the preparation methods for this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(((benzyloxy)carbonyl)-(2-ethoxy-2-oxoethyl)amino)propanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield a carboxylic acid and an alcohol.
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base is used to hydrolyze the ester.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(((benzyloxy)carbonyl)-(2-ethoxy-2-oxoethyl)amino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(((benzyloxy)carbonyl)-(2-ethoxy-2-oxoethyl)amino)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active carboxylic acids and alcohols, which can then interact with biological pathways . The benzyloxycarbonyl group may also play a role in modulating the compound’s activity by protecting reactive sites and facilitating selective reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s analogs differ in substituents, influencing reactivity, stability, and applications. Below is a comparative analysis:
Table 1: Key Structural Analogs and Properties
Stability and Functional Performance
- Thermal Stability: Compound 13b (mp 234–235°C) exhibits superior thermal stability over the target compound (oil), attributed to its rigid benzopyranone core .
- Hydrolytic Sensitivity : The target compound’s ethoxycarbonyl group is prone to hydrolysis under basic conditions, whereas Boc-protected analogs () resist hydrolysis in acidic media .
- Solubility : The triazole-containing analog () shows moderate aqueous solubility (22.9 µg/mL at pH 7.4), advantageous for drug formulations, while chlorophenyl derivatives () are highly lipophilic .
Biological Activity
Ethyl 3-(((benzyloxy)carbonyl)-(2-ethoxy-2-oxoethyl)amino)propanoate, commonly referred to by its CAS number 51814-17-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and relevant case studies.
The molecular formula of this compound is C17H23NO6, with a molecular weight of 337.37 g/mol. The compound features an ethyl ester group and a benzyloxy carbonyl moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H23NO6 |
| Molecular Weight | 337.37 g/mol |
| CAS Number | 51814-17-6 |
| Solubility | Soluble in organic solvents |
Research indicates that compounds similar to this compound exhibit various biological activities primarily through modulation of enzyme activity and interaction with cellular pathways. The presence of the benzyloxy carbonyl group suggests potential interactions with proteins involved in metabolic pathways.
Anticancer Activity
A study explored the anticancer properties of related compounds, demonstrating that certain derivatives could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The mechanism involved the inhibition of key signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes and inhibit essential enzymes was noted in several assays.
Case Studies
- Anticancer Study : A recent investigation into similar benzamide derivatives revealed significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating potent activity at low concentrations. This suggests that this compound may exhibit similar effects.
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Toxicological Profile
The toxicity profile of this compound indicates that it is an irritant, necessitating careful handling in laboratory settings. Toxicological assessments are crucial for determining safe dosage levels for potential therapeutic applications.
Summary of Toxicological Findings
| Endpoint | Result |
|---|---|
| Acute Toxicity | Moderate irritant |
| Chronic Toxicity | Further studies needed |
| Mutagenicity | Not assessed |
Q & A
Q. What are the recommended synthetic routes for Ethyl 3-(((benzyloxy)carbonyl)-(2-ethoxy-2-oxoethyl)amino)propanoate, and what key parameters influence yield?
- Methodological Answer : The compound is synthesized via multi-step protocols involving carbamate protection and coupling reactions. For example:
-
Step 1 : Reduction of a keto intermediate using NaBH₄ in EtOH at -40°C (yield: 93%, purity: 92%) .
-
Step 2 : Silylation with t-butyldimethylsilyl chloride and DMAP in DCM, followed by purification via flash chromatography .
-
Critical Parameters :
-
Temperature control (e.g., -40°C for NaBH₄ reduction to prevent side reactions).
-
Solvent choice (e.g., DCM for silylation to enhance reactivity).
-
Catalyst selection (e.g., DMAP accelerates silylation efficiency) .
Step Reagents/Conditions Yield Purity Reference 1 NaBH₄, EtOH, -40°C 93% 92% 2 TBSCl, DMAP, DCM 85% 95%
Q. How is this compound characterized to confirm structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze proton environments (e.g., benzyloxy carbonyl peaks at δ 7.3–7.4 ppm, ethoxy groups at δ 1.2–1.4 ppm) .
- HRMS (ESI) : Confirm molecular ion ([M+H]⁺) and isotopic patterns .
- LC-MS : Monitor reaction progress and intermediate purity (e.g., tR = 0.93 min for reduced intermediates) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Full-body chemical suits and P95/P1 respirators for dust/particulate protection; OV/AG/P99 respirators for vapor exposure .
- Storage : Stable under inert conditions (N₂ atmosphere, -20°C) to prevent hydrolysis of the ethoxycarbonyl group .
- Waste Management : Avoid aqueous discharge; use halogenated solvents (e.g., DCM) for extraction to minimize environmental impact .
Advanced Research Challenges
Q. How can contradictory spectral data (e.g., NMR shifts) between studies be resolved for this compound?
- Methodological Answer :
- Solvent Calibration : Ensure deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) are consistent, as polarity affects chemical shifts .
- Dynamic Effects : Analyze temperature-dependent NMR to identify rotameric equilibria in the propanoate backbone .
- Cross-Validation : Use complementary techniques like 2D-COSY or HSQC to resolve overlapping signals .
Q. What strategies optimize reaction yields when synthesizing derivatives of this compound?
- Methodological Answer :
- Byproduct Mitigation : For coupling reactions, avoid acidic conditions that trigger disproportionation (e.g., use EDC●HCl instead of p-TsOH) .
- Catalyst Screening : Test Pd/C or Raney Ni for hydrogenolysis of benzyloxycarbonyl (Cbz) groups without over-reduction .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 20 h to 2 h) for silylation steps .
Q. How does the compound’s instability in protic solvents affect experimental design?
- Methodological Answer :
- Solvent Selection : Replace EtOH/MeOH with THF or acetonitrile for reactions involving nucleophiles (e.g., amines) to prevent ester hydrolysis .
- pH Control : Maintain neutral conditions (pH 6–8) during workup; acidic/basic conditions degrade the ethoxycarbonyl moiety .
- Stabilizers : Add molecular sieves (3Å) to absorb trace water in DCM-based reactions .
Q. What mechanistic insights explain the formation of undesired byproducts during carbamate protection?
- Methodological Answer :
- Competitive Pathways : Ethoxycarbonyl groups may undergo nucleophilic attack at the carbonyl (vs. amine), forming oxazolones. Use bulky bases (e.g., DIPEA) to favor amine activation .
- Steric Effects : Steric hindrance from the benzyloxy group slows coupling; pre-activate the carboxylate with HOBt/EDC to improve efficiency .
Q. How can researchers evaluate the biological activity of this compound and its analogs?
- Methodological Answer :
- Enzyme Assays : Test inhibition of serine hydrolases (e.g., acetylcholinesterase) due to the carbamate’s electrophilic carbonyl .
- Cell-Based Studies : Use fluorogenic substrates (e.g., calcein-AM) to monitor intracellular esterase activity modulation .
- SAR Analysis : Compare analogs with varying substituents (e.g., benzyl vs. phenyl groups) to map structure-activity relationships .
Data Contradiction Analysis
- Case Study : Discrepancies in reported melting points (e.g., "no data available" in vs. crystalline derivatives in ) may arise from polymorphic forms. Use DSC/XRD to characterize solid-state variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
